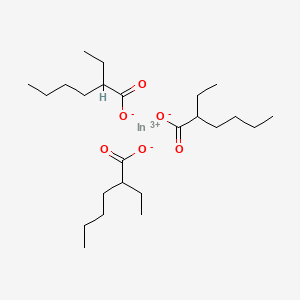

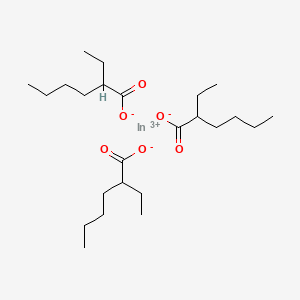

Indium(III) 2-ethylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid that is soluble in organic solvents. This compound is primarily used as a precursor for the deposition of indium oxide thin films, which are essential in various electronic applications, including liquid crystal displays and solar cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate is typically synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in an organic solvent such as toluene. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity indium metal and 2-ethylhexanoic acid. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control tests to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indium oxide (In2O3), which is a key material in electronic applications.

Reduction: It can be reduced to metallic indium under specific conditions.

Substitution: It can participate in ligand exchange reactions with other carboxylic acids or ligands.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen or air.

Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.

Substitution: Involves the use of other carboxylic acids or ligands in an organic solvent.

Major Products:

Oxidation: Indium oxide (In2O3)

Reduction: Metallic indium

Substitution: Various indium carboxylates depending on the ligands used.

Applications De Recherche Scientifique

Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:

In Bioimaging and Radiopharmaceuticals: It emits Auger electrons, which can cause localized damage to cancer cells, making it useful in targeted cancer therapies.

In Antimicrobial Applications: It disrupts the cellular processes of microorganisms, leading to their death.

In Electronic Applications: It decomposes to form indium oxide, which has excellent electrical conductivity and transparency.

Comparaison Avec Des Composés Similaires

- Indium(III) acetate

- Indium(III) chloride

- Indium(III) nitrate

Comparison:

- Indium(III) 2-ethylhexanoate vs. Indium(III) acetate: Both are used as precursors for indium oxide, but this compound is preferred for its solubility in organic solvents .

- This compound vs. Indium(III) chloride: Indium(III) chloride is more commonly used in aqueous solutions, while this compound is used in organic solvents .

- This compound vs. Indium(III) nitrate: Indium(III) nitrate is primarily used in aqueous solutions for different applications, whereas this compound is used for thin film deposition .

This compound stands out due to its versatility and effectiveness in various applications, particularly in the field of electronics and medical research.

Propriétés

Numéro CAS |

69375-27-5 |

|---|---|

Formule moléculaire |

C24H45InO6 |

Poids moléculaire |

544.4 g/mol |

Nom IUPAC |

2-ethylhexanoate;indium(3+) |

InChI |

InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

Clé InChI |

ARHIRDSNQLUBHR-UHFFFAOYSA-K |

SMILES canonique |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)

![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)